The compound is classified as an oxadiazole derivative, specifically a 1,3,4-oxadiazol-2-amine. Its structure consists of a five-membered ring containing two nitrogen atoms and three carbon atoms, with an amine functional group at one position and a pyridine ring at another. The presence of the pyridine ring enhances its lipophilicity and biological activity, making it a subject of interest in drug discovery and development.
The synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine typically involves the reaction of hydrazides with various acylating agents. A common method includes:
This method has been validated through various characterization techniques such as Proton Nuclear Magnetic Resonance (NMR), Carbon NMR, Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry, confirming the successful formation of the oxadiazole structure .
The molecular structure of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine can be described as follows:
5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine participates in various chemical reactions owing to its functional groups:
The mechanism of action for compounds like 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine often involves interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine include:
5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine has several notable applications:
The 1,3,4-oxadiazole ring—a five-membered heterocycle containing one oxygen and two nitrogen atoms—emerged as a pharmacologically significant scaffold in the mid-20th century. Early synthetic work by Ainsworth (1965) established foundational thermolysis methods for ring formation [1]. The 1990s marked a turning point with the approval of first-generation drugs featuring this core: Zibotentan (ZD4054) as an anticancer endothelin receptor antagonist and Raltegravir—an HIV integrase inhibitor where the oxadiazole serves as a critical bioisostere replacing labile amide bonds [1] [8]. This bioisosteric replacement strategy exploits the oxadiazole’s metabolic stability while conserving hydrogen-bonding capabilities analogous to esters or amides [10]. Modern synthetic routes leverage diverse cyclization agents:
Table 1: Historical Milestones in 1,3,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1995 | Nesapidil | Antihypertensive | First oxadiazole-containing drug |
2007 | Raltegravir | Antiretroviral | FDA-approved HIV integrase inhibitor |
2010 | Zibotentan | Anticancer (solid tumors) | Orally active endothelin antagonist |
2022 | ML216 analog | Antiparasitic | Broad-spectrum activity against vector-borne parasites [7] |
The 1,3,4-oxadiazole ring exhibits unique physicochemical properties derived from its electronic configuration. Formally derived from furan by replacing two -CH= groups with -N= moieties, it displays reduced aromaticity compared to its parent heterocycle. This confers diene-like character while maintaining thermal stability up to 300°C [10]. Key electronic features include:
X-ray crystallography reveals bond lengths intermediate between single and double bonds: C-O (1.32 Å), C-N (1.31 Å), and N-N (1.37 Å) [6]. The ring’s electron-deficient nature is evidenced by its π-accepting capability, quantified by a reduction potential of -1.78 V vs SCE. This electron deficiency is crucial for charge-transfer interactions in biological systems. When substituted with pyridine at C5 and amine at C2, the system gains enhanced hydrogen-bonding capacity: the pyridinyl nitrogen acts as an acceptor while the exocyclic amine functions as a donor [9].
The strategic incorporation of substituents at the C5 position of 1,3,4-oxadiazol-2-amines profoundly influences their biological target engagement. Pyridin-4-yl substitution confers distinct advantages:
Table 2: Biological Activities of 5-Substituted 1,3,4-Oxadiazol-2-amines
C5 Substituent | Target Enzymes | Potency Range | Key Interactions |
---|---|---|---|
Pyridin-4-yl | Peptide deformylase, GSK-3β | IC₅₀: 2-20 µM | H-bonding with Arg/Tyr residues |
4-Nitrophenyl | β-Glucuronidase | IC₅₀: 0.39 µM | Hydrophobic pocket occupation |
3-Trifluoromethylbenzyl | DNA helicases (BLM) | IC₅₀: 1-3 µM | π-stacking with purine bases |
2-Hydroxyphenyl | Acetylcholinesterase | IC₅₀: 12.8 µM | Chelation of catalytic serine [3] [5] [7] |
Molecular docking studies reveal that 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine derivatives bind peptide deformylase through:
Against Bloom helicase (BLM), these compounds demonstrate remarkable selectivity over related RecQ helicases (WRN, RECQ4). This selectivity stems from specific interactions with the BLM helicase domain’s hydrophobic pocket, where the pyridinyl nitrogen forms a water-mediated hydrogen bond with Arg⁹⁸¹ [5]. Recent studies confirm broad-spectrum antiparasitic activity against Trypanosoma brucei (IC₅₀ = 3.2 µM) and Plasmodium falciparum (IC₅₀ = 0.14 µM), attributed to the scaffold’s ability to disrupt folate metabolism in parasites while showing minimal cytotoxicity to human THP-1 cells (Selectivity Index >50) [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7